molecular formula C54H108O27 B8103794 Hydroxy-PEG24-CH2-Boc

Hydroxy-PEG24-CH2-Boc

Cat. No.: B8103794
M. Wt: 1189.4 g/mol
InChI Key: UEDUZZRHSQQFQY-UHFFFAOYSA-N
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Description

Hydroxy-PEG24-CH2-Boc is a monodispersed, heterobifunctional polyethylene glycol (PEG) linker with significant applications in bioconjugation and pharmaceutical development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This compound features a hydrophilic 24-unit PEG spacer that dramatically enhances aqueous solubility of conjugated molecules, along with two distinct functional termini: a hydroxyl group (-OH) and a tert-butoxycarbonyl (Boc)-protected amine via a methylene (CH2) spacer . The Boc protecting group is stable under basic conditions and to nucleophiles but can be cleanly removed under mild acidic conditions to generate a free amine, which is essential for further conjugation with target protein ligands . As a critical component in PROTAC development, this linker connects an E3 ubiquitin ligase ligand to a target protein ligand, enabling the creation of a complex that promotes intracellular ubiquitination and subsequent degradation of the target protein via the proteasome . This mechanism is being extensively investigated for cancer therapy, particularly in the field of cancer-programmed cell death, as it allows researchers to target proteins previously considered "undruggable" . The extended PEG24 chain provides optimal length and flexibility for facilitating the necessary ternary complex formation between the E3 ligase and the target protein. With a molecular formula of C54H108O27 and a molecular weight of 1189.42 g/mol, this high-purity compound is typically supplied as a reference standard and is soluble in DMSO . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108O27/c1-54(2,3)81-53(56)52-80-51-50-79-49-48-78-47-46-77-45-44-76-43-42-75-41-40-74-39-38-73-37-36-72-35-34-71-33-32-70-31-30-69-29-28-68-27-26-67-25-24-66-23-22-65-21-20-64-19-18-63-17-16-62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-57-5-4-55/h55H,4-52H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUZZRHSQQFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

PEG Chain Elongation and Hydroxyl Activation

Long PEG chains (n=24) are often synthesized via ring-opening polymerization of ethylene oxide or by iterative coupling of shorter PEG units. For this compound, a common starting material is α,ω-dihydroxy-PEG24, which is selectively monoprotected to generate a reactive site for subsequent Boc incorporation.

Example Protocol :

  • Monoprotection of PEG24 Diol :

    • React α,ω-dihydroxy-PEG24 (10 g, 1.67 mmol) with trityl chloride (0.15 mol) in pyridine at 55°C for 18 h to yield monotrityl-PEG24-OH.

    • Yield : ~85% (by NMR).

    • Key Data : Trityl protection ensures selective reactivity at the free hydroxyl group.

  • Alkylation with Propargyl Bromide :

    • Treat monotrityl-PEG24-OH with propargyl bromide (1.25 equiv) and NaH (1.35 equiv) in THF at 0°C, followed by reflux for 72 h.

    • Yield : 70–80% after column chromatography (SiO₂, ethyl acetate/hexane).

Introduction of the Boc Group

The Boc moiety is introduced via nucleophilic substitution or carbamate formation. For this compound, the CH₂ spacer between PEG and Boc is typically installed using a two-carbon linker (e.g., ethylenediamine or glycolic acid derivatives).

Mitsunobu Reaction-Based Approach :

  • Coupling Boc-Protected Amine :

    • React monotrityl-PEG24-OH with tert-butyl (2-hydroxyethyl)carbamate (1.2 equiv) using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.

    • Conditions : 0°C to room temperature, 24 h.

    • Yield : 50–60% after purification.

  • Deprotection of Trityl Group :

    • Treat the product with 6 M HCl in methanol to remove the trityl group, yielding Hydroxy-PEG24-CH₂-Boc.

    • Purification : Continuous extraction with CH₂Cl₂ to remove hydrophobic byproducts.

Alternative Routes via Cyanohydrin Intermediates

A scalable method reported for PEG4 analogs involves cyanohydrin formation followed by acid hydrolysis:

  • Cyanohydrin Synthesis :

    • React PEG24-aldehyde (generated via oxidation of PEG24-OH) with KCN in acetic acid/water.

    • Intermediate : PEG24-cyanohydrin (confirmed by ¹H NMR).

  • Hydrolysis to α-Hydroxy Acid :

    • Hydrolyze the cyanohydrin in 6 M H₂SO₄/methanol at 70°C for 24 h.

    • Yield : 40–60% after NaOH washing and acidification.

  • Boc Protection :

    • Couple the α-hydroxy acid with Boc-anhydride in the presence of DMAP (dimethylaminopyridine).

    • Key Challenge : Avoiding esterification at the hydroxy acid moiety.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Reference
Mitsunobu CouplingDIAD, PPh₃, Boc-ethanolamineTHF, 0°C to RT, 24 h50–60%>95%
Trityl Protection RouteTrityl chloride, NaH, propargyl bromideTHF, reflux, 72 h70–80%>90%
Cyanohydrin HydrolysisKCN, H₂SO₄, Boc-anhydride70°C, 24 h40–60%85–90%

Notes :

  • The Mitsunobu method offers higher regioselectivity but requires stoichiometric PPh₃, complicating purification.

  • The trityl route is scalable but involves hazardous NaH and prolonged reaction times.

  • Cyanohydrin hydrolysis is cost-effective but risks Boc group degradation under acidic conditions.

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H NMR : Peaks at δ 1.38 ppm (Boc tert-butyl), δ 3.50–3.70 ppm (PEG methylene), and δ 4.20 ppm (CH₂-Boc linkage).

  • HRMS : Monoisotopic mass matching C₅₄H₁₀₈O₂₇ (calculated [M–H]⁻ = 1189.42).

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

For large-scale synthesis (>100 g), continuous extraction and automated column chromatography are prioritized to handle PEG24’s high viscosity. Key challenges include:

  • Polydispersity Control : Size-exclusion chromatography (SEC) to ensure PEG chain uniformity.

  • Boc Stability : Avoid aqueous bases or prolonged exposure to acids during workup .

Scientific Research Applications

Applications in Drug Delivery

Hydroxy-PEG24-CH2-Boc is extensively utilized in drug delivery systems due to its ability to improve the pharmacokinetic properties of therapeutic agents. The following table summarizes key aspects of its role in drug delivery:

Application Description Benefits
Polymer Conjugates Used to create polymer-drug conjugates that enhance solubility and stability.Improved bioavailability and reduced toxicity.
Antibody-Drug Conjugates (ADCs) Serves as a linker in ADCs for targeted cancer therapy.Enhanced targeting of cancer cells while minimizing side effects.
Nanoparticle Formulations Incorporates into nanoparticles for controlled drug release.Sustained release profiles and improved therapeutic efficacy.

Case Study: Antibody-Drug Conjugates

A study demonstrated the synthesis of an ADC using this compound as a linker between an anti-EGFR antibody and the cytotoxic drug doxorubicin. The PEGylation improved the solubility of doxorubicin, leading to higher yields in the conjugation reaction and enhanced stability in circulation .

Bioconjugation Applications

Bioconjugation techniques involving this compound allow for precise modifications of biomolecules, facilitating targeted interactions in therapeutic development.

Bioconjugation Type Description Applications
Protein Modification Attaches to proteins for enhanced stability and function.Enzyme stabilization, vaccine development.
Surface Functionalization Modifies surfaces for improved biocompatibility and functionality.Biomedical implants, diagnostic devices.

Case Study: Surface Functionalization

Research highlighted the use of this compound in modifying material surfaces to enhance biocompatibility for medical implants. The functionalization improved protein adsorption and reduced immune responses .

Therapeutic Development

The compound plays a crucial role in the development of novel therapeutics, particularly in targeted therapies.

Therapeutic Area Description Impact
Cancer Therapy Used in targeted delivery systems for chemotherapeutic agents.Increased efficacy with reduced systemic toxicity.
Gene Therapy Facilitates the delivery of nucleic acids via conjugates.Enhanced cellular uptake and expression efficiency.

Case Study: Gene Delivery Systems

In gene therapy applications, this compound was utilized to create conjugates that delivered plasmid DNA effectively into target cells, demonstrating significant improvements in transfection efficiency compared to non-PEGylated systems .

Mechanism of Action

Hydroxy-PEG24-CH2-Boc functions as a linker in PROTACs, facilitating the connection of two essential ligands. One ligand binds to an E3 ubiquitin ligase, while the other targets the specific protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound PEG Units Functional Groups Molecular Weight (g/mol) Key Applications
This compound 24 -OH, -CH2-Boc ~1,300* PROTACs, systemic delivery
Hydroxy-PEG4-CH2-Boc 4 -OH, -CH2-Boc 308.368 Small-molecule conjugates
NH2-PEG2-CH2-Boc 2 -NH2 (Boc-protected) Not reported Peptide modifications
HO-PEG24-CH2CH2COOH 24 -OH, -CH2CH2-COOH Not reported pH-sensitive carriers
Propargyl-PEG2-NHBoc 2 -C≡CH, -NHBoc ~300 (estimated) Click chemistry

*Estimated based on PEG24’s average molecular weight per unit (~44 g/mol).

Table 2: Performance Metrics

Compound Water Solubility Stability (pH 7.4) Half-Life (in vivo)
This compound High Excellent Prolonged
Hydroxy-PEG4-CH2-Boc Moderate Good Short
NH2-PEG2-CH2-Boc Low Moderate Short
HO-PEG24-CH2CH2COOH High pH-sensitive Moderate

Biological Activity

Introduction

Hydroxy-PEG24-CH2-Boc is a polyethylene glycol (PEG) derivative that has garnered attention in the field of bioconjugation and drug delivery due to its unique properties. This compound features a hydroxyl group, a long PEG chain (24 units), and a Boc (tert-butyloxycarbonyl) protecting group, which makes it versatile for various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its role in enhancing the efficacy of therapeutic agents.

Synthesis and Properties

This compound can be synthesized through several methods, including:

  • Direct Polymerization : PEG can be polymerized using standard methods to achieve the desired molecular weight.
  • Functionalization : The hydroxyl group can be introduced at one end of the PEG chain, followed by the addition of the Boc protecting group through standard organic synthesis techniques.

Chemical Structure

The chemical structure of this compound can be represented as follows:

HO PEG24CH2Boc\text{HO PEG}_{24}-\text{CH}_2-\text{Boc}

This structure is crucial for its solubility and reactivity in biological systems.

This compound exhibits several biological activities that enhance its utility in drug delivery systems:

  • Improved Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery in aqueous environments.
  • Reduced Immunogenicity : The PEGylation process masks drug molecules from the immune system, reducing immunogenic responses and prolonging circulation time in vivo.
  • Targeted Delivery : By attaching specific ligands or antibodies to the PEG chain, targeted delivery to specific cells or tissues can be achieved.

Case Studies

  • Antibody-Drug Conjugates (ADCs) :
    This compound has been utilized in constructing ADCs. For instance, conjugating doxorubicin to an anti-EGFR antibody through a PEG linker significantly improved the drug's solubility and cytotoxicity against tumor cells. In vitro studies showed enhanced uptake by cancer cells compared to non-conjugated drugs .
  • Enzyme Stabilization :
    In studies involving enzyme bioconjugates, this compound was shown to stabilize enzymes against denaturation while retaining their catalytic activity. For example, cellulase modified with this PEG derivative maintained over 60% activity after multiple cycles of use .
  • Nanoparticle Formulation :
    This compound has been incorporated into nanoparticle formulations for targeted drug delivery. These nanoparticles demonstrated controlled release profiles and improved therapeutic efficacy in preclinical models of cancer .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other PEG derivatives:

CompoundSolubilityImmunogenicityTargeting CapabilityStability
This compoundHighLowHighHigh
PEG2000ModerateModerateModerateModerate
PEG5000HighLowLowHigh

Q & A

Basic: What are the key structural and functional properties of Hydroxy-PEG24-CH2-Boc that make it suitable for bioconjugation or drug delivery applications?

This compound is a heterobifunctional PEG derivative with three critical components:

  • Hydroxy group : Enables esterification or etherification reactions for covalent attachment to carboxyl or amine-containing molecules.
  • PEG24 chain : Enhances water solubility, reduces immunogenicity, and improves pharmacokinetics of conjugated molecules .
  • Boc-protected amine (via CH2 spacer) : The Boc group allows selective deprotection under acidic conditions (e.g., TFA), enabling sequential conjugation strategies .
    Methodological Insight: Confirm Boc depletion using TLC or NMR (disappearance of the Boc proton peak at ~1.4 ppm) and quantify free amines via TNBS assay .

Basic: How can researchers verify the purity and batch-to-batch consistency of this compound for reproducible experiments?

  • Analytical Techniques :
    • HPLC : Use reverse-phase chromatography to assess purity (>95% recommended for sensitive assays).
    • Mass Spectrometry (MS) : Confirm molecular weight (expected ~1,200–1,300 Da for PEG24).
    • NMR : Validate structural integrity (e.g., PEG backbone protons at 3.5–3.7 ppm, Boc group protons at 1.4 ppm) .
      Data Contradiction Tip: Batch variations in PEG length (polydispersity) may alter solubility. If inconsistent results arise, compare MALDI-TOF data across batches to identify PEG chain length discrepancies .

Advanced: What experimental design considerations are critical when using this compound in multi-step bioconjugation protocols?

  • Order of Reactions : Prioritize Boc deprotection before conjugating the hydroxy group to avoid unintended side reactions.
  • Solvent Compatibility : Use anhydrous conditions for Boc deprotection (e.g., DCM with TFA) to prevent hydrolysis of PEG esters .
  • Kinetic Monitoring : Track reaction progress via FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) or ninhydrin test for free amines.
    Troubleshooting: If conjugation efficiency is low, evaluate steric hindrance from the PEG24 spacer. Use shorter reaction times or elevated temperatures to improve coupling rates .

Advanced: How can conflicting data on the stability of this compound in aqueous buffers be resolved?

  • Controlled Stability Studies :
    • Incubate the compound in buffers at varying pH (4–9) and temperatures (4°C–37°C).
    • Monitor degradation via HPLC and LC-MS to identify hydrolysis byproducts (e.g., free PEG or Boc-amine).
  • Contradiction Analysis : Discrepancies may arise from trace metals (e.g., Fe³⁺) accelerating oxidation. Include chelators (e.g., EDTA) in buffers to mitigate this .

Advanced: What strategies optimize the integration of this compound into nanoparticle drug delivery systems?

  • Surface Functionalization : Use the hydroxy group to anchor PEG chains to nanoparticles (e.g., PLGA), followed by Boc deprotection to conjugate targeting ligands (e.g., peptides) .
  • Characterization :
    • DLS/Zeta Potential : Confirm PEGylation reduces nanoparticle aggregation (PDI <0.2).
    • XPS/ToF-SIMS : Validate surface PEG density and ligand orientation .
      Pitfall Avoidance: Excessive PEGylation may hinder ligand-receptor binding. Titrate PEG-to-nanoparticle ratios and validate via SPR or cell uptake assays .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use a fume hood during Boc deprotection (TFA releases corrosive vapors).
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can researchers address inconsistencies in the biological performance of this compound-conjugated therapeutics?

  • Systematic Evaluation :
    • Compare in vitro (e.g., plasma stability, cell uptake) and in vivo (e.g., pharmacokinetics, biodistribution) data across conjugation batches.
    • Use ITC or SPR to assess binding affinity changes due to PEGylation .
  • Root Cause Analysis : If bioactivity drops, test for PEG-induced steric shielding. Introduce cleavable linkers (e.g., disulfide bonds) between PEG and the active molecule .

Basic: What are the best practices for storing this compound to ensure long-term stability?

  • Conditions : Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis.
  • Revalidation : Reassay purity via HPLC every 6 months; discard if degradation exceeds 5% .

Advanced: How can computational modeling enhance the application of this compound in drug design?

  • MD Simulations : Model PEG chain flexibility and hydration to predict solubility and steric effects on conjugated drugs.
  • Docking Studies : Assess how PEG length influences target binding (e.g., PEG24 vs. PEG12 spacers).
    Validation: Cross-reference simulation data with experimental SAXS or cryo-EM results .

Advanced: What methodologies validate the successful conjugation of this compound to biomolecules like antibodies or peptides?

  • Analytical Workflow :
    • SDS-PAGE : Detect shifts in molecular weight post-conjugation.
    • UV-Vis : Quantify PEG using iodine staining (absorbance at 535 nm).
    • MALDI-TOF : Confirm exact mass of the conjugate.
  • Functional Assays : Test retained bioactivity (e.g., ELISA for antibodies) to confirm conjugation did not impair function .

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